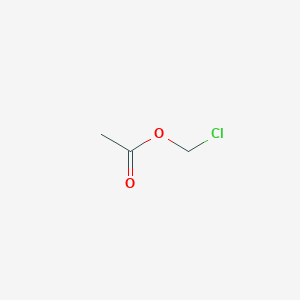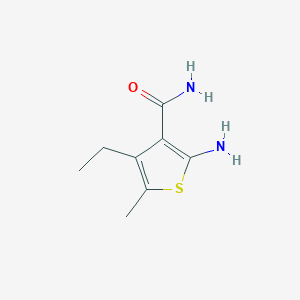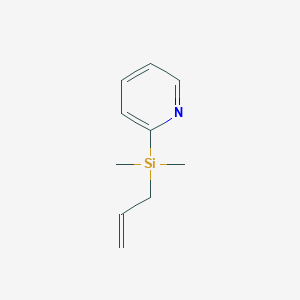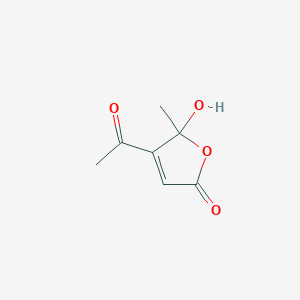
4-Acetyl-5-hydroxy-5-methylfuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-5-hydroxy-5-methylfuran-2-one, commonly known as AHMF, is a natural compound found in a variety of fruits, including strawberries, raspberries, and blackberries. It is a member of the furanone family of compounds and has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of AHMF is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
AHMF has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, AHMF has been shown to have antioxidant properties, protecting cells from oxidative damage. In animal studies, AHMF has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AHMF in lab experiments is its natural origin, making it a potentially safer alternative to synthetic compounds. Additionally, AHMF has been shown to have a variety of potential applications, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Orientations Futures
There are a variety of potential future directions for research on AHMF. One area of interest is its potential as a food preservative, as its antimicrobial and antioxidant properties could help extend the shelf life of food products. Additionally, AHMF may have potential as a therapeutic agent for inflammatory diseases, such as arthritis. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
AHMF can be synthesized using a variety of methods, including the reaction of 5-methylfurfural with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 5-hydroxymethylfurfural with acetic anhydride and a catalyst.
Applications De Recherche Scientifique
AHMF has been the subject of scientific research due to its potential applications in various fields. It has been found to have antimicrobial and antioxidant properties, making it a potential candidate for use in food preservation. Additionally, AHMF has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
113702-28-6 |
|---|---|
Nom du produit |
4-Acetyl-5-hydroxy-5-methylfuran-2-one |
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
4-acetyl-5-hydroxy-5-methylfuran-2-one |
InChI |
InChI=1S/C7H8O4/c1-4(8)5-3-6(9)11-7(5,2)10/h3,10H,1-2H3 |
Clé InChI |
XSAXYRVKSKGDFB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=O)OC1(C)O |
SMILES canonique |
CC(=O)C1=CC(=O)OC1(C)O |
Synonymes |
2(5H)-Furanone, 4-acetyl-5-hydroxy-5-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



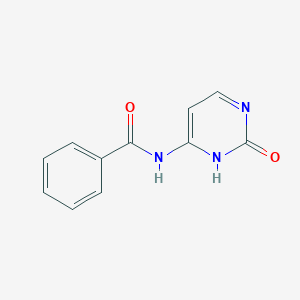

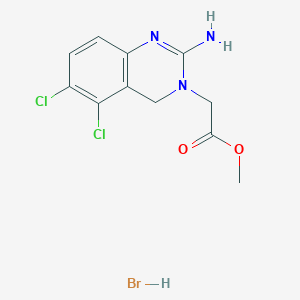
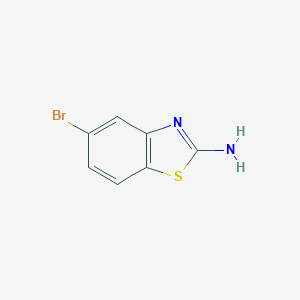

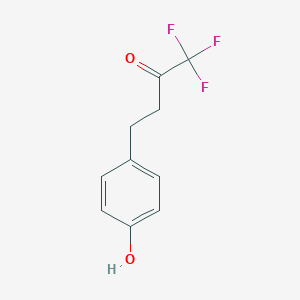
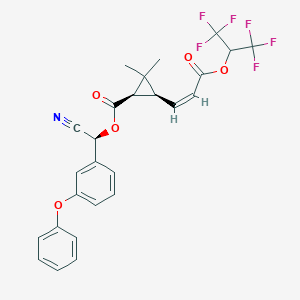
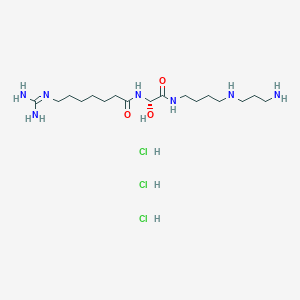
![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)
